N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-dimethoxybenzamide is a complex organic compound notable for its potential applications in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 404.48 g/mol. The compound is characterized by its unique structure, which includes a benzoxazepin core that contributes to its biological activity.
This compound is primarily sourced from chemical databases such as PubChem and BenchChem, where it is listed with various identifiers including its CAS number and molecular characteristics. It is often used in research settings due to its interesting pharmacological properties.
The compound belongs to the class of benzoxazepines, which are known for their diverse biological activities. This particular structure features a benzamide moiety that enhances its potential as a therapeutic agent.
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-dimethoxybenzamide typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvent choice) and yields are critical for optimizing the synthesis process. Specific methods may vary depending on the desired purity and scale of production .
The molecular structure of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-dimethoxybenzamide can be depicted using various chemical notation systems:
InChI=1S/C20H24N2O5/c1-12(2)18(26-5)19(13(12)3)28(24,25)22-14-6-7-16(21)15(10-14)20(23)20(4)11-27
CC1=CC(=C(C=C1C)OC(=O)N(C2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C)OC
These notations provide insight into the connectivity and stereochemistry of the molecule .
The chemical reactivity of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-dimethoxybenzamide can be explored through various reactions:
Each reaction's conditions and outcomes are essential for tailoring the compound's properties for specific applications .
The mechanism of action for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-dimethoxybenzamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The structural features suggest potential activity in modulating neurotransmitter systems or acting as an anti-inflammatory agent.
Data from preliminary studies indicate that compounds within this class may exhibit effects on central nervous system pathways or influence metabolic processes .
The compound's solubility and stability under various pH conditions are critical for its application in pharmaceutical formulations. Its reactivity profile suggests moderate stability but potential for modification under acidic or basic conditions .
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-dimethoxybenzamide has several scientific applications:
The ongoing research into this compound highlights its significance in drug discovery and development processes .
CAS No.: 119757-73-2
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: 1404305-57-2
CAS No.:
CAS No.: 473773-75-0